molecular formula C9H7BrClN3 B11844887 8-Bromo-2-chloro-7-methylquinazolin-4-amine

8-Bromo-2-chloro-7-methylquinazolin-4-amine

Cat. No.: B11844887
M. Wt: 272.53 g/mol
InChI Key: YHRPLHUVRBGDLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-7-methylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-2-chloro-7-methylquinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-7-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitroaniline
  • 2-Bromo-4-nitroaniline
  • 7-Methylquinazolin-4-amine

Uniqueness

8-Bromo-2-chloro-7-methylquinazolin-4-amine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

8-bromo-2-chloro-7-methylquinazolin-4-amine

InChI

InChI=1S/C9H7BrClN3/c1-4-2-3-5-7(6(4)10)13-9(11)14-8(5)12/h2-3H,1H3,(H2,12,13,14)

InChI Key

YHRPLHUVRBGDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC(=N2)Cl)N)Br

Origin of Product

United States

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